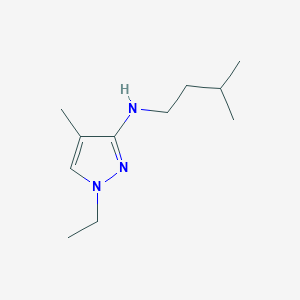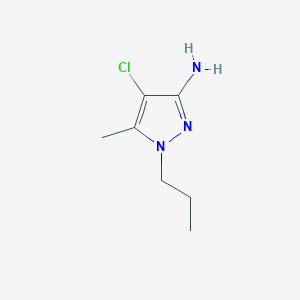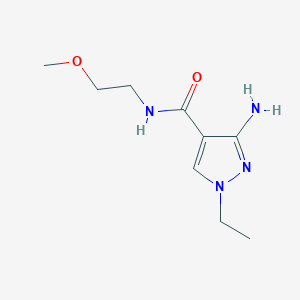![molecular formula C10H9N7O B11734147 3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B11734147.png)
3-[(6-methoxypyridin-3-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-metoxipirimidin-3-il)amino]-2-(2H-1,2,3,4-tetrazol-5-il)prop-2-enonitrilo es un complejo compuesto orgánico que ha captado un interés significativo en los campos de la química medicinal y la ciencia de los materiales. Este compuesto presenta una combinación única de un residuo de metoxipirimidina, un anillo de tetrazol y un grupo nitrilo, lo que lo convierte en un candidato versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[(6-metoxipirimidin-3-il)amino]-2-(2H-1,2,3,4-tetrazol-5-il)prop-2-enonitrilo se puede lograr mediante un proceso de varios pasos:
-
Formación del intermedio de metoxipirimidina
Material de partida: 3-bromopirimidina
Reactivo: Metóxido de sodio
Condiciones: Reflujo en metanol
Producto: 6-metoxipirimidina
-
Aminación de metoxipirimidina
Material de partida: 6-metoxipirimidina
Reactivo: Amoniaco o una fuente de amina
Condiciones: Temperatura y presión elevadas
Producto: 6-metoxipirimidin-3-amina
-
Formación del anillo de tetrazol
Material de partida: Azida de sodio y un nitrilo apropiado
Reactivo: Catalizador ácido (por ejemplo, ácido clorhídrico)
Condiciones: Reflujo
Producto: 2H-1,2,3,4-tetrazol
-
Reacción de acoplamiento
Materiales de partida: 6-metoxipirimidin-3-amina y 2H-1,2,3,4-tetrazol
Reactivo: Agente de acoplamiento (por ejemplo, EDCI o DCC)
Condiciones: Temperatura ambiente
Producto: 3-[(6-metoxipirimidin-3-il)amino]-2-(2H-1,2,3,4-tetrazol-5-il)prop-2-enonitrilo
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y minimizar los costes. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación como la cromatografía líquida de alta resolución.
Análisis De Reacciones Químicas
Tipos de reacciones
-
Oxidación
Reactivos: Permanganato de potasio, peróxido de hidrógeno
Condiciones: Medio ácido o básico
Productos: Derivados oxidados de los anillos de metoxipirimidina y tetrazol
-
Reducción
Reactivos: Borohidruro de sodio, hidruro de aluminio y litio
Condiciones: Temperatura ambiente o temperaturas ligeramente elevadas
Productos: Formas reducidas de los grupos nitrilo y tetrazol
-
Sustitución
Reactivos: Agentes halogenantes, nucleófilos
Condiciones: Varía según el reactivo
Productos: Derivados sustituidos en los anillos de pirimidina o tetrazol
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio
Agentes sustituyentes: Agentes halogenantes (por ejemplo, bromo, cloro), nucleófilos (por ejemplo, aminas, tioles)
Productos principales
Derivados oxidados: Formas hidroxiladas o carboxiladas
Derivados reducidos: Aminas o alcoholes
Derivados sustituidos: Formas halogenadas o sustituidas por nucleófilos
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto puede actuar como un ligando en la química de coordinación, facilitando diversos procesos catalíticos.
Síntesis orgánica: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología
Inhibición enzimática: Inhibidor potencial de enzimas debido a su estructura única.
Unión a proteínas: Puede interactuar con proteínas, afectando su función.
Medicina
Desarrollo de fármacos: Investigado por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Herramientas de diagnóstico: Utilizado en el desarrollo de ensayos de diagnóstico.
Industria
Ciencia de los materiales: Utilizado en la síntesis de materiales avanzados con propiedades específicas.
Agricultura: Posible uso como pesticida o herbicida.
Mecanismo De Acción
El mecanismo de acción de 3-[(6-metoxipirimidin-3-il)amino]-2-(2H-1,2,3,4-tetrazol-5-il)prop-2-enonitrilo implica su interacción con dianas moleculares como enzimas y proteínas. El compuesto puede unirse a sitios activos, inhibiendo la actividad enzimática o alterando la función de la proteína. Esta interacción puede conducir a diversos efectos biológicos, incluida la inhibición de vías metabólicas o la modulación de procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 3-[(6-metoxipirimidin-3-il)amino]-2-(2H-1,2,3,4-tetrazol-5-il)prop-2-enonitrilo
- 3-[(6-metoxipirimidin-3-il)amino]-2-(2H-1,2,3,4-tetrazol-5-il)prop-2-enonitrilo
- **3-[(6-metoxipirimidin-3-il)amino]-2-(2H-1,2,3,4-tetrazol-5-il)prop-2-enonitrilo
Singularidad
Características estructurales: La combinación de metoxipirimidina, tetrazol y grupos nitrilo es única, proporcionando un conjunto distinto de propiedades químicas.
Reactividad: La capacidad del compuesto para sufrir diversas reacciones químicas lo hace versátil para diferentes aplicaciones.
Actividad biológica: Su potencial como inhibidor enzimático y aglutinante de proteínas lo diferencia de otros compuestos similares.
Propiedades
IUPAC Name |
3-[(6-methoxypyridin-3-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7O/c1-18-9-3-2-8(6-13-9)12-5-7(4-11)10-14-16-17-15-10/h2-3,5-6,12H,1H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALHJPHEWGURJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC=C(C#N)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
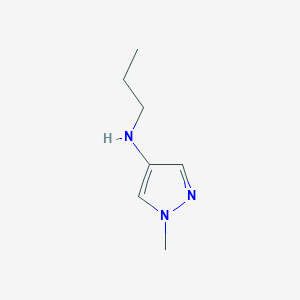

![4-{[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11734083.png)
![3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11734096.png)
![4-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11734098.png)
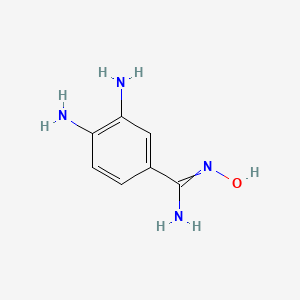
![(Z)-N-[1-(3,5-Dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B11734117.png)

![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11734130.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(diethylamino)propyl]amine](/img/structure/B11734150.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11734152.png)
